molecular formula C17H19NO B334326 N-(4-methylbenzyl)-3-phenylpropanamide

N-(4-methylbenzyl)-3-phenylpropanamide

Cat. No.: B334326
M. Wt: 253.34 g/mol
InChI Key: KFZRBDBQGXIPDC-UHFFFAOYSA-N
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Description

N-(4-Methylbenzyl)-3-phenylpropanamide (CAS: 105026-90-2; Molecular formula: C₁₇H₁₉NO) is a tertiary amide featuring a 3-phenylpropanamide backbone substituted with a 4-methylbenzyl group at the nitrogen atom. This compound is synthesized via thermal amidation of 3-phenylpropanoic acid and 4-methylbenzylamine, achieving a yield of 58% under neat conditions at 110°C . Its molecular weight is 253.34 g/mol, and it exhibits moderate solubility in ethanol and water (solubility 321.43 mg/mL in 0.5C₂H₅OH and 395.43 mg/mL in 0.5H₂O) . The compound’s structural simplicity and functional group arrangement make it a scaffold for exploring bioactivity and physicochemical properties in drug discovery.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-[(4-methylphenyl)methyl]-3-phenylpropanamide

InChI

InChI=1S/C17H19NO/c1-14-7-9-16(10-8-14)13-18-17(19)12-11-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,18,19)

InChI Key

KFZRBDBQGXIPDC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituent Variation Key Properties/Applications Reference
N-(4-Methylbenzyl)-3-phenylpropanamide 4-Methylbenzyl group on amide nitrogen Thermal amidation yield: 58%
N-Benzylphenylacetamide Benzyl group; phenylacetamide backbone Lower thermal amidation yield: 13%
N-(3-Aminophenyl)-3-phenylpropanamide 3-Aminophenyl substituent Potential for enhanced solubility
N-(4-Hydroxy-3-methoxyphenyl)methyl-3-phenylpropanamide Hydroxy-methoxybenzyl group Improved polarity; unconfirmed bioactivity
3-(4-Benzylpiperidin-1-yl)-N-(4-sulfamoylphenyl)propanamide Piperidine and sulfamoyl groups Molecular weight: 401.52 g/mol; CAS: 839717-56-5

Key Observations :

  • Electron-donating groups (e.g., hydroxy-methoxy in ) increase polarity and solubility but may reduce thermal stability during synthesis.

Key Observations :

  • The target compound’s 58% yield under neat conditions outperforms simpler analogs like N-benzylphenylacetamide, likely due to reduced steric hindrance and favorable electronic effects .
  • Spirocyclic derivatives (e.g., 8b–8k in ) achieve near-quantitative yields (90–100%) due to optimized ring-closure mechanisms and catalytic conditions .

Physicochemical Properties

Comparative data on melting points and elemental analysis:

Compound Name Melting Point (°C) Carbon Content (Calc./Found) Reference
This compound Not reported Not reported
8b (Spirocyclic analog) 68–196 C: 63.31%/62.78%
8k (Spirocyclic analog) 196 C: 65.03%/64.77%

Key Observations :

  • Spirocyclic derivatives exhibit broad melting point ranges (68–196°C), correlating with structural rigidity and crystallinity .
  • The target compound’s solubility profile suggests moderate hydrophilicity, while analogs with polar groups (e.g., sulfamoyl in ) show enhanced water solubility.

Pharmacological Activity

  • Antioxidant Potential: Hydroxamic acid derivatives (e.g., compounds 6–10 in ) exhibit radical scavenging activity against DPPH, but the target compound’s antioxidant capacity remains unstudied .

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